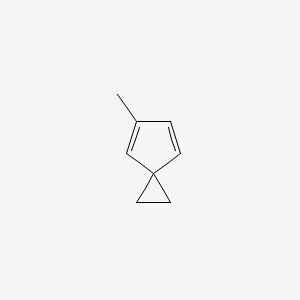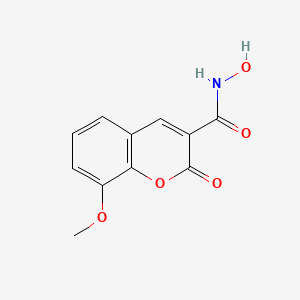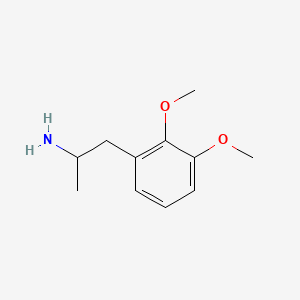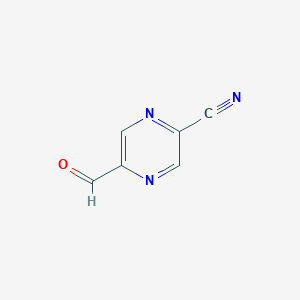![molecular formula C16H8F3NO2 B14146217 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one CAS No. 892287-68-2](/img/structure/B14146217.png)
6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it a valuable compound for various scientific research applications .
准备方法
The synthesis of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves several steps, including cyclization and fluorination reactionsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
化学反应分析
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of potassium permanganate or chromium trioxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Substitution reactions often involve the replacement of fluorine atoms with other functional groups, such as amino or hydroxyl groups, using nucleophilic reagents like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has been studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA-gyrase and other enzymes .
In medicine, this compound has shown promise as an antineoplastic agent, with studies indicating its effectiveness in inhibiting topoisomerase II in cancer cells.
In industry, this compound is used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties .
作用机制
The mechanism of action of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from reproducing and ultimately leads to their death .
In antineoplastic applications, the compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells, thereby reducing tumor growth .
相似化合物的比较
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is unique due to its specific fluorination pattern and the presence of a carbonyl group on the quinoline ring. Similar compounds include other fluorinated quinolines, such as 6-fluoroquinoline and 8-fluoroquinoline, which also exhibit enhanced biological activity and unique chemical properties .
Compared to these similar compounds, this compound offers a distinct combination of fluorine atoms and functional groups that contribute to its specific biological and chemical activities .
属性
CAS 编号 |
892287-68-2 |
|---|---|
分子式 |
C16H8F3NO2 |
分子量 |
303.23 g/mol |
IUPAC 名称 |
6,8-difluoro-3-(4-fluorobenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H8F3NO2/c17-9-3-1-8(2-4-9)15(21)12-7-20-14-11(16(12)22)5-10(18)6-13(14)19/h1-7H,(H,20,22) |
InChI 键 |
IZFNJGAVRDLQPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)


![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)

![p-Allylcalix[4]arene](/img/structure/B14146169.png)
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14146190.png)

![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
